UMB-136

HIV-1 latency reversal BET inhibitor J-Lat

HIV-1 latency reversal studies often fail with pan-BET inhibitors like JQ1, which show no reactivation in full-length provirus models. UMB-136 is a next-generation BRD4-selective inhibitor that solves this problem, enabling robust single-agent and synergistic 'shock' phase research. - Single-agent reactivation in J-Lat (6.3, 8.4, 9.2, 10.4) and THP89GFP models where JQ1 fails. - Synergistic with SAHA (vorinostat) per Bliss independence modeling. - Selective for BRD4 over BRD2, isolating Tat-P-TEFb mechanisms. - Effective ex vivo in patient PBMCs with PKC agonists. Procure from BenchChem with reliable purity and global delivery.

Molecular Formula C24H27N5O2
Molecular Weight 417.5 g/mol
Cat. No. B611562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUMB-136
SynonymsUMB-136;  UMB 136;  UMB136; 
Molecular FormulaC24H27N5O2
Molecular Weight417.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H27N5O2/c1-15-22(16(2)31-28-15)17-9-10-19(20(13-17)30-3)23-24(26-18-7-5-4-6-8-18)29-12-11-25-14-21(29)27-23/h9-14,18,26H,4-8H2,1-3H3
InChIKeyJEWZSWPGZVIJJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UMB-136: BRD4-Selective BET Inhibitor for HIV-1 Latency Reversal


UMB-136 (CAS 2109805-83-4, C₂₄H₂₇N₅O₂, MW 417.5) is a second-generation 3,5-dimethylisoxazole bromodomain and extra-terminal domain inhibitor (BETi) that was engineered from an imidazo[1,2-a]pyrazine scaffold through structure-activity relationship (SAR) optimization of the parental compound UMB-32. It functions primarily as a BRD4 bromodomain inhibitor and has been characterized as a latency-reversing agent (LRA) for HIV-1 eradication strategies [1][2]. UMB-136 was identified from a focused library of 37 UMB-32 derivatives and demonstrated consistently superior HIV-1 reactivation efficiency compared to both the first-generation BETi JQ1 and its predecessor UMB-32 across multiple cell models of HIV-1 latency [1].

HIV-1 latency reversal ('shock and kill') research
BRD4-selective BET bromodomain inhibitor
Compatible with J-Lat full-length latency models
Second-generation SAR-optimized scaffold

Why UMB-136 Cannot Be Substituted in HIV-1 Latency Reversal


Simple in-class substitution with other BET bromodomain inhibitors such as JQ1, I-BET762, or OTX015 is unsupported by experimental evidence. UMB-136 demonstrates quantifiably superior HIV-1 latency reversal in full-length viral models where JQ1 elicits no observable effect [1]. Critically, UMB-136 selectively binds endogenous BRD4 while not engaging BRD2, a selectivity profile absent in pan-BET inhibitors like JQ1 [2]. Furthermore, UMB-136 synergizes with a broader range of latency-reversing agents—including SAHA (a histone deacetylase inhibitor)—where JQ1 fails to produce statistically significant synergy [1]. These differential chemical properties and biological outcomes directly impact experimental success in HIV-1 'shock and kill' protocols, making UMB-136 a structurally and functionally distinct tool compound that cannot be interchanged with earlier-generation BET inhibitors without risking loss of experimental sensitivity and mechanistic specificity.

UMB-136 (this product)
Selective BRD4 engagement; reported latency reversal in full-length HIV-1 models; synergy with HDAC inhibitors observed
Pan-BET inhibitors (e.g., JQ1 class)
Engage BRD2/3/4 broadly; latency reversal may not reproduce in full-length models; HDAC inhibitor synergy may be absent
UMB-136
No BRD2 binding in pull-down assays; BRD4-selective mechanism supports Tat-P-TEFb pathway studies
JQ1 or I-BET762
BRD2 engagement may introduce confounding transcriptional effects; mechanism-of-action interpretation may shift
UMB-136
Ex vivo patient-derived cell data show higher reactivation with reported lower cytotoxicity in combination with PKC agonists
JQ1-based combinations
Lower reactivation and higher cytotoxicity may limit primary cell assay sensitivity; viability endpoints may differ

UMB-136 Head-to-Head Comparative Evidence


J-Lat Latency Reversal: UMB-136 vs. JQ1

In a head-to-head comparison using multiple J-Lat full-length HIV-1 latency clones (6.3, 8.4, 9.2, and 10.4), UMB-136 treatment dramatically reversed HIV-1 latency at both 2.5 μM and 5 μM doses, while JQ1 elicited no observable reactivation effect [1]. This represents a categorical, not merely graded, superiority: JQ1 fails to produce any measurable latency reversal in these full-length viral genome models, whereas UMB-136 achieves robust reactivation at clinically feasible concentrations. In the THP89GFP monocytic HIV-1 latency cell line, UMB-136 treatment again led to substantial HIV-1 reactivation where JQ1 did not [1].

J-Lat Latency Reversal
Head-to-head
UMB-136 (2.5–5 μM): robust reactivation across J-Lat clones 6.3, 8.4, 9.2, 10.4 and THP89GFP. JQ1 (1 μM): no measurable effect above baseline.
Reported latency-reversal model response
Full-length integrated HIV-1 latency models; 24h flow cytometry readout.
HIV-1 latency reversal BET inhibitor J-Lat shock and kill viral reservoir

Selective BRD4 Binding Without BRD2 Engagement

A biotinylated protein pull-down assay using HEK293 cell lysate demonstrated that UMB-136 binds to endogenous BRD4 but does not bind to BRD2, as shown by immunoblotting with BRD4 and BRD2-specific antibodies [1][2]. This selectivity contrasts with pan-BET inhibitors such as JQ1, which bind BRD2, BRD3, BRD4, and BRDT with comparable affinity (BRD4 IC₅₀ ~30–50 nM for JQ1 versus BRD2/BRD3 IC₅₀ in a similar range). The UMB-136 binding energy for BRD4 BD1 was calculated at PBTOT: −29.48 Kcal/mol and GBTOT: −31.60 Kcal/mol, representing the lowest binding energy among all UMB-32 analogs tested and lower than that calculated for JQ1 [2].

BRD4 Binding Selectivity
Head-to-head
UMB-136 binds endogenous BRD4; no BRD2 binding detected. Computed binding energy to BRD4 BD1: PBTOT −29.48, GBTOT −31.60 Kcal/mol. JQ1 engages BRD2/3/4/T.
Supports BRD4-selective target engagement
Biotinylated pull-down in HEK293 lysate; MM-PBSA/GBSA calculations.
BRD4 selectivity BRD2 bromodomain inhibitor pull-down off-target profiling

Viral Production Enhancement Comparable to Prostratin

In full-length replication-competent NL4-3 HIV-1 infected Jurkat cells, UMB-136 enhanced viral production to levels comparable to prostratin (a potent PKC agonist and established LRA), while JQ1 failed to enhance viral production [1]. This finding is consistent with earlier independent reports that JQ1 alone does not enhance HIV-1 production in primary cell models. The equivalence of UMB-136 to prostratin—which is among the most potent known LRAs—establishes UMB-136 as a single-agent latency reverser of exceptional potency in replication-competent systems, a capability not shared by the class-defining BET inhibitor JQ1.

Viral Production vs. Prostratin
Head-to-head
UMB-136 enhanced NL4-3 viral production to levels comparable to prostratin (positive control); JQ1 showed no enhancement.
Replication-competent model response context
Jurkat cells, full-length NL4-3; 24h compound treatment, qRT-PCR readout.
HIV-1 viral production full-length replication prostratin BET inhibitor NL4-3

Broader Synergy with HDAC Inhibitors (Bliss Model)

In combination studies across multiple J-Lat clones (6.3, 8.4, 9.2, 10.4), UMB-136 (2.5 μM) paired with either SAHA (0.5 μM, a histone deacetylase inhibitor) or prostratin (1 μM) produced a statistically significant synergistic effect in reversing HIV-1 latency as assessed by the Bliss independence model. By contrast, JQ1 (1 μM) only achieved statistically significant synergy with prostratin, failing to synergize significantly with SAHA [1]. This broader synergy profile provides UMB-136 with a biochemically meaningful advantage: it can productively engage both HDAC inhibitor-based and PKC agonist-based combination strategies, whereas JQ1 is restricted to PKC agonist combinations for significant synergy.

HDAC Inhibitor Synergy (Bliss)
Head-to-head
UMB-136 (2.5 μM) + SAHA (0.5 μM): statistically significant synergy. UMB-136 + prostratin: significant synergy. JQ1 + SAHA: no significant synergy.
Synergy profile may expand combination strategies
Bliss independence model in J-Lat clones; 24h flow cytometry.
drug synergy Bliss independence model SAHA vorinostat HDAC inhibitor latency reversal

Safety Profile with PKC Agonists in Primary CD4+ T Cells

In ex vivo experiments using CD8-depleted PBMCs isolated from aviremic HIV-infected patients on suppressive antiretroviral therapy (undetectable viral load <50 copies/mL, CD4 count >300 cells/mm³), combinations of UMB-136 with PKC agonists (prostratin or bryostatin-1) reversed HIV-1 latency. Critically, the UMB-136 + bryostatin-1 combination elicited notably greater viral reactivation than the JQ1 + bryostatin-1 combination—and did so with generally less cytotoxicity [1]. Additionally, UMB-136 as a single agent did not induce cytokine release in primary CD4+ T cells from healthy donors, indicating a favorable basal immunomodulatory profile [1].

Ex Vivo Patient-Derived Cells
Head-to-head
UMB-136 + bryostatin-1: greater viral reactivation with generally lower cytotoxicity vs. JQ1 + bryostatin-1 in CD8-depleted PBMCs from aviremic donors. UMB-136 alone did not induce cytokine release in primary CD4+ T cells.
Reported efficacy-toxicity ratio in donor cells
Ex vivo resting CD4+ T cell model; requires validation in independent cohorts.
cytotoxicity primary CD4+ T cells drug safety ex vivo PKC agonist

UMB-136 High-Impact Application Scenarios


Single-Agent Latency Reversal for Shock and Kill Studies

UMB-136 is the appropriate BET inhibitor for experimental protocols that require robust, single-agent HIV-1 latency reversal in full-length integrated provirus models (J-Lat clones 6.3, 8.4, 9.2, 10.4; THP89GFP). In these systems, JQ1 produces no observable reactivation [1], making UMB-136 uniquely capable of enabling single-agent 'shock' phase studies. Procurement of UMB-136 is recommended for laboratories conducting mechanistic studies of Tat-P-TEFb-dependent transcriptional elongation during latency reversal, where JQ1's inactivity in full-length models precludes meaningful data generation [1].

BRD4-Specific Roles in HIV-1 Transcription

For research programs that aim to isolate BRD4-specific functions in HIV-1 transcriptional regulation, UMB-136's selective binding to endogenous BRD4 without engaging BRD2 [1][2] provides a distinct experimental advantage over pan-BET inhibitors such as JQ1. This selectivity is critical for studies employing chemical biology approaches to differentiate BRD4-dependent from BRD2/BRD3-dependent effects on Tat-P-TEFb complex formation, chromatin remodeling at the HIV-1 LTR, and host gene expression changes during latency reversal [2].

BET + HDAC Inhibitor Combination for Latency Reversal

UMB-136 is uniquely suited for LRA combination protocols that pair BET inhibition with histone deacetylase inhibitors such as SAHA (vorinostat). The UMB-136 + SAHA combination produces statistically significant synergistic HIV-1 latency reversal according to Bliss independence modeling, whereas JQ1 + SAHA does not achieve significant synergy [1]. This synergy profile makes UMB-136 the preferred BET inhibitor for laboratories evaluating dual epigenetic-targeting strategies (HDAC + BET) as part of HIV-1 cure research pipelines.

Ex Vivo LRA Combinations in Patient-Derived Cells

For translational studies involving ex vivo treatment of CD8-depleted PBMCs from aviremic HIV-infected patients, UMB-136 + PKC agonist (prostratin or bryostatin-1) combinations provide greater viral reactivation with less cytotoxicity than JQ1-based combinations [1]. This favorable efficacy-toxicity ratio is essential for protocols where maintaining primary cell viability is paramount, such as in assessments of viral outgrowth assays, reservoir quantification, and patient-specific LRA response profiling [1].

Application
Selection Property
Validation Focus
Single-agent latency reversal studies
BRD4-selective reactivation in full-length HIV-1 models
GFP reporter reactivation in J-Lat clone panels
BRD4-specific transcriptional mechanism research
Absence of BRD2 engagement; target-class selectivity
Tat-P-TEFb complex formation and LTR chromatin remodeling
BET + HDAC inhibitor combination protocols
Synergy with SAHA (vorinostat) under Bliss independence model
Dual epigenetic-targeting latency reversal in J-Lat models
Ex vivo donor-derived PBMC latency reversal
Higher reactivation/lower cytotoxicity ratio with PKC agonist combinations
Viral outgrowth and reservoir quantification in resting CD4+ T cells

Technical Documentation Hub

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